molecular formula C24H24N2O4S B4105115 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B4105115
M. Wt: 436.5 g/mol
InChI Key: VYRVKNUCESIQHY-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with a benzenesulfonyl group at position 1, a 3,4-dimethoxyphenyl group at position 3, and a 4-methylphenyl group at position 3. Its molecular formula is C₂₅H₂₆N₂O₄S, with a molecular weight of 450.56 g/mol . The 4-methylphenyl group introduces steric bulk, which may influence binding affinity in biological systems.

Structural studies of analogous compounds (e.g., 1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole) reveal that the pyrazoline ring adopts a nearly planar conformation (maximum deviation: 0.078 Å), stabilized by intramolecular hydrogen bonding and van der Waals interactions . The compound’s synthesis typically involves cyclocondensation of chalcone derivatives with sulfonyl hydrazines under acidic or basic conditions .

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-9-11-18(12-10-17)22-16-21(19-13-14-23(29-2)24(15-19)30-3)25-26(22)31(27,28)20-7-5-4-6-8-20/h4-15,22H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRVKNUCESIQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole exhibit significant biological activities:

  • Neuropharmacological Effects : Derivatives of this compound have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation and depression treatment. This suggests possible applications in treating mood disorders .
  • Anticancer Properties : Similar pyrazole derivatives have been investigated for their anticancer activities against various cell lines, including colon and breast cancer. The structural diversity of these compounds may enhance their efficacy against different types of cancer .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of pyrazole derivatives:

  • Neuropharmacology : A study demonstrated that specific derivatives can modulate neurotransmitter systems, impacting serotonin and dopamine levels. This interaction is crucial for assessing their therapeutic potential in mood disorders .
  • Anticancer Research : Research focusing on novel pyrazole derivatives has revealed their cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions exhibited IC50 values indicating strong anticancer activity .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Pyrazoline Derivatives

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Findings
Target Compound 1-Benzenesulfonyl, 3-(3,4-dimethoxyphenyl), 5-(4-methylphenyl) 450.56 Planar pyrazoline ring; enhanced lipophilicity due to methyl and methoxy groups .
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 1-Phenyl, 3-(3,4-dimethoxyphenyl), 5-(4-chlorophenyl) 408.87 DFT studies show a HOMO-LUMO gap of 4.12 eV; electron-withdrawing Cl increases polarity .
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 1-Phenyl, 3-(3,4-dimethoxyphenyl), 5-(2-fluorophenyl) 404.43 Fluorine substitution improves metabolic stability and CNS permeability .
1-(3-Fluorophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole 1-(3-Fluorophenyl), 3-(2-thienyl), 5-(3,4-methylendioxyphenyl) 380.42 Thienyl group enhances π-stacking; selective COX-1 inhibition (IC₅₀ = 0.89 µM) .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase electron density on the pyrazoline ring, enhancing antioxidant activity , while halogen substituents (e.g., Cl, F) improve polarity and enzyme-binding affinity .

Table 2: Pharmacological Profiles of Pyrazoline Analogues

Compound Name Biological Activity Mechanism Reference
Target Compound Pending experimental data Hypothesized: MAO-B inhibition due to structural similarity to rasagiline analogues
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Anti-dengue virus (DEN2 NS2B/NS3 protease inhibition) Hydrogen bonding with His51 and Asp75; ΔG = -9.2 kcal/mol .
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Antioxidant (IC₅₀ = 12.3 µM) Radical scavenging via methoxy phenolic groups .
1-(3-Bromophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole COX-1 inhibition (IC₅₀ = 1.02 µM) Selective binding to COX-1 hydrophobic pocket .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Anticonvulsant (ED₅₀ = 38 mg/kg) GABAergic modulation .

Key Observations :

  • Enzyme Selectivity : Bulky substituents (e.g., tert-butyl) favor selectivity for enzymes with larger active sites (e.g., COX-1 over COX-2) .

Biological Activity

1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 366.41 g/mol. The structure includes a pyrazole ring substituted with benzenesulfonyl and methoxy groups, which are critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa. In studies, certain derivatives demonstrated IC₅₀ values below 100 μM, indicating potent cytotoxicity against these cell lines .

CompoundCell LineIC₅₀ (μM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-759

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies reported that pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The mechanism by which this compound exerts its biological effects primarily involves interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group enhances binding affinity to these targets, potentially leading to enzyme inhibition or receptor antagonism .

Study on Anticancer Effects

In a study published in Pharmacological Research, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results highlighted that modifications in the substituents on the pyrazole ring significantly influenced the anticancer activity. The most promising compounds were noted for their ability to induce apoptosis in cancer cells through caspase activation .

Study on Anti-inflammatory Effects

Another research article investigated the anti-inflammatory properties of pyrazole derivatives in carrageenan-induced edema models. The results indicated that specific compounds could significantly reduce inflammation markers compared to controls, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. How to address contradictions between computational and experimental spectroscopic data?

  • Methodological Answer : Re-examine DFT functionals (e.g., switch from B3LYP to CAM-B3LYP for better charge-transfer accuracy). Include explicit solvent molecules (e.g., water) in calculations. Experimentally, ensure sample purity via recrystallization (ethanol/water) to eliminate solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.